An In-depth Technical Guide to the Physicochemical Properties of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-
An In-depth Technical Guide to the Physicochemical Properties of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-
Introduction
In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These properties govern a compound's behavior from synthesis and formulation through to its interaction with biological systems. This guide provides a comprehensive technical overview of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- , a molecule of interest due to its composite structure featuring a pharmacophoric piperazine moiety, a flexible ethylamino linker, and an ionizable benzoic acid group.
As this compound is not extensively documented in publicly available literature, this guide is structured to serve the needs of researchers and drug development professionals. It will not only present predicted properties based on its chemical structure but will also provide detailed, field-proven experimental protocols for their empirical determination. The focus is on the "why" behind the "how," ensuring that the methodologies are not just recipes but self-validating systems for generating robust and reliable data.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its precise chemical identity.
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IUPAC Name: 4-((2-(Piperazin-1-yl)ethyl)amino)benzoic acid
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Molecular Formula: C₁₃H₁₉N₃O₂
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Molecular Weight: 249.31 g/mol
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CAS Number: A specific CAS registry number for this compound is not readily found in major chemical databases, which underscores the need for the empirical characterization detailed herein.
The structure consists of a p-aminobenzoic acid (PABA) core where the amino group is substituted with a 2-(piperazin-1-yl)ethyl group. This introduces two additional basic nitrogen centers in the piperazine ring, making the molecule a polyprotic system with complex acid-base behavior.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable initial estimates of a compound's properties. These predictions are instrumental in guiding experimental design, such as selecting appropriate solvent systems or pH ranges for analysis. The following properties were predicted using established chemoinformatic tools.
| Property | Predicted Value | Significance in Drug Development |
| Aqueous Solubility | -2.5 (logS) | Influences dissolution, bioavailability, and formulation options. |
| logP | 1.8 | Measures lipophilicity, affecting membrane permeability and ADME properties. |
| pKa | pKa₁: ~2.5 (carboxyl) | Determines the ionization state at different physiological pHs, impacting solubility, |
| pKa₂: ~4.5 (anilinic N) | receptor binding, and membrane transport. | |
| pKa₃: ~8.9 (piperazinic N) |
Disclaimer: These values are in-silico predictions and must be confirmed by experimental determination.
Experimental Protocols for Physicochemical Profiling
The following sections detail robust methodologies for the experimental determination of the critical physicochemical parameters of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-.
Determination of Acid Dissociation Constants (pKa)
The presence of one acidic (carboxylic acid) and three basic (two piperazine and one aniline) nitrogen atoms makes pKa determination crucial. A multi-parametric approach is recommended for validating the results. We will detail the Potentiometric Titration method, a gold standard for its accuracy and directness.
This method involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (acid or base). The pKa values correspond to the pH at the half-equivalence points.
Rationale: This protocol is a self-validating system. The shape of the titration curve and its derivatives provide a clear and direct measure of the ionization events. The use of a co-solvent like methanol is necessary if the free base or fully protonated form of the compound has low aqueous solubility.
Step-by-Step Methodology:
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Preparation of the Analyte Solution:
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Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. Given the predicted solubility, a co-solvent system (e.g., 20% v/v Methanol in water) may be required.
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The ionic strength of the solution should be kept constant by using a background electrolyte, typically 0.15 M KCl, to mimic physiological conditions.
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Titration Setup:
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Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
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Place the analyte solution in a thermostatted vessel (25 °C or 37 °C) with gentle stirring.
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Use a calibrated micro-burette to add standardized 0.1 M HCl or 0.1 M NaOH.
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Titration Procedure:
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Initially, adjust the pH of the solution to the acidic side (e.g., pH 1.5-2.0) with the standardized HCl to ensure all basic groups are protonated.
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Begin the titration by adding small, precise increments of standardized 0.1 M NaOH.
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Record the pH value after each addition, allowing the reading to stabilize. The increments should be smaller near the expected equivalence points.
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Continue the titration until the pH reaches ~12 to ensure deprotonation of all acidic and basic groups.
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Data Analysis:
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Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
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Calculate the first and second derivatives of the curve. The equivalence points are identified as the peaks in the first derivative plot.
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The pKa values are determined from the pH at the half-equivalence points (i.e., at 0.5, 1.5, and 2.5 equivalents of titrant added).[1][2] Specialized software can be used for non-linear regression analysis of the data to refine the pKa values.
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Caption: Workflow for pKa determination by potentiometric titration.
Determination of the Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is considered the "gold standard" and is described here.[3]
This method directly measures the equilibrium concentration of the compound in two immiscible phases: n-octanol and water.
Rationale: The direct measurement of concentrations at equilibrium provides the most accurate and defensible logP value. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment that would introduce errors. The choice of analytical method (HPLC-UV) provides high sensitivity and specificity.
Step-by-Step Methodology:
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Preparation of Phases:
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Prepare a buffer solution at a pH where the compound is predominantly in its neutral form. Based on the predicted pKa values, a pH of ~6.5 would be suitable to suppress the ionization of the carboxylic acid and protonation of the aniline nitrogen, although the piperazine will still be partially protonated. It is crucial to report the pH at which the logP (or more accurately, the logD) is measured.
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Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, followed by separation.
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Partitioning:
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Accurately prepare a stock solution of the compound in the pre-saturated n-octanol.
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In a series of screw-cap tubes, combine known volumes of the n-octanol stock solution and the pre-saturated buffer. Use varying phase volume ratios (e.g., 1:1, 1:2, 2:1) to ensure the final concentration is within the linear range of the analytical method.
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Gently shake the tubes at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
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Phase Separation:
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Centrifuge the tubes to ensure complete separation of the two phases.
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Quantification:
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Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
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Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated in each phase.
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Calculation:
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The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
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logP is the base-10 logarithm of P.[4]
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Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that dictates the bioavailability and formulation of a drug candidate. The equilibrium shake-flask method is a reliable approach.
This method determines the saturation concentration of a compound in water at a given temperature.[5][6]
Rationale: This protocol ensures that a true equilibrium is reached between the solid compound and the solution, providing the thermodynamic solubility. The analysis of the solution after filtration confirms that only the dissolved compound is being measured. Performing the determination at different pH values is critical for a compound with multiple ionizable centers.
Step-by-Step Methodology:
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Setup:
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Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
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Add an excess amount of the solid compound to each buffered solution in separate vials. The excess should be clearly visible.
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Equilibration:
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Shake or stir the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.
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Periodically sample the supernatant and measure the concentration. Equilibrium is confirmed when consecutive measurements are consistent.
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Separation:
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After equilibrium, allow the vials to stand to let the excess solid settle.
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Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
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Quantification:
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Analyze the clear filtrate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
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The measured concentration is the aqueous solubility at that specific pH and temperature.
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Hypothetical Spectroscopic Profile
For a novel compound, spectroscopic analysis is essential for structural confirmation. Based on the structure of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-, the following spectral characteristics are expected:
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¹H NMR:
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Aromatic Protons: Two doublets in the aromatic region (~6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Ethyl Linker Protons: Two triplet signals, likely in the ~2.8-3.5 ppm range.
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Piperazine Protons: Complex multiplet signals in the ~2.5-3.2 ppm range.
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Amine/Acid Protons: Broad signals (NH and OH) that may be exchangeable with D₂O.
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¹³C NMR:
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Carboxyl Carbon: A signal in the downfield region (~165-175 ppm).
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Aromatic Carbons: Six distinct signals in the aromatic region (~110-155 ppm).
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Ethyl and Piperazine Carbons: Signals in the aliphatic region (~40-60 ppm).
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IR Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around ~1700 cm⁻¹.
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N-H Stretch (Secondary Amine): A moderate absorption around ~3300-3500 cm⁻¹.
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C-N Stretches: Absorptions in the ~1000-1200 cm⁻¹ region.
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Aromatic C=C Stretches: Peaks in the ~1450-1600 cm⁻¹ region.
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Conclusion
This technical guide provides a comprehensive framework for the characterization of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-. While in-silico predictions offer a valuable starting point, the emphasis is placed on rigorous, well-controlled experimental protocols. The detailed methodologies for determining pKa, logP, and aqueous solubility are designed to yield high-quality, reliable data essential for any research or development program. By understanding and applying these principles, researchers can confidently build a robust physicochemical profile for this and other novel compounds, paving the way for their successful application.
References
- Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. Trends in Analytical Chemistry, 26(11), 1043–1061.
- Gluck, S. J., & Cleveland, J. A., Jr. (1994). Investigation of experimental approaches to the determination of pKa values by capillary electrophoresis.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2)
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OECD. (1995). Test Guideline No. 107: Partition Coefficient (n-octanol/water): Shake-Flask Method. OECD Publishing. URL: [Link]
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OECD. (2004). Test Guideline No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. URL: [Link]
- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. URL: [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. URL: [Link]
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ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. URL: [Link]
